Home > Products > Screening Compounds P123504 > N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide - 73354-06-0

N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide

Catalog Number: EVT-15422521
CAS Number: 73354-06-0
Molecular Formula: C40H79NO3
Molecular Weight: 622.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide is a complex organic compound characterized by a long-chain fatty acid amide structure. This compound is notable for its unique hydroxyl and unsaturated functional groups, which contribute to its distinct biochemical properties. Its structural complexity allows it to interact with various biological systems, making it a subject of interest in both medicinal chemistry and biochemistry.

Source

This compound can be derived from natural sources, particularly from certain plant oils and fats that contain long-chain fatty acids. The synthesis of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide can also be achieved through chemical synthesis methods in laboratory settings, utilizing starting materials such as fatty acids and amino alcohols.

Classification

N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide is classified as a fatty acid amide. It falls under the category of bioactive lipids, which are known to play significant roles in various physiological processes. This classification highlights its potential involvement in cellular signaling pathways and metabolic regulation.

Synthesis Analysis

Methods

The synthesis of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide typically involves several steps:

  1. Preparation of Starting Materials: The synthesis begins with the selection of appropriate long-chain fatty acids and amino alcohols. For instance, octadecenic acid can be used as a precursor.
  2. Formation of Amide Bond: The key step involves the reaction between the fatty acid and an amino alcohol under acidic or basic conditions to form the amide bond. This reaction can be catalyzed by coupling agents such as N,N'-dicyclohexylcarbodiimide or similar reagents.
  3. Hydroxylation: The introduction of hydroxyl groups at specific positions (1 and 3) on the octadecene chain can be achieved through oxidation reactions using agents like potassium permanganate or osmium tetroxide.

Technical Details

The reaction conditions, including temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. Typically, reactions are carried out under controlled temperatures (often below 100°C) to prevent degradation of sensitive functional groups.

Molecular Structure Analysis

Structure

The molecular structure of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide consists of a long hydrocarbon chain with the following features:

  • Amide Functional Group: Characterized by the presence of a carbonyl group (C=O) directly bonded to a nitrogen atom (N).
  • Hydroxyl Groups: Two hydroxyl (–OH) groups are present at the 1 and 3 positions on the octadecene chain.
  • Unsaturation: A double bond is located at the 4th position of the octadecene chain.

Data

The chemical formula for N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide is C₃₁H₅₉NO₂. Its molecular weight is approximately 485.83 g/mol.

Chemical Reactions Analysis

Reactions

N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide can participate in various chemical reactions due to its functional groups:

  1. Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  2. Oxidation: The unsaturated bond can undergo oxidation reactions to form epoxides or diols.
  3. Hydrogenation: The double bond can be hydrogenated to form a saturated derivative.

Technical Details

These reactions typically require specific catalysts or reagents to proceed efficiently. For example, hydrogenation may require palladium or platinum catalysts under hydrogen gas pressure.

Mechanism of Action

Process

The mechanism of action for N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide involves its interaction with biological membranes and signaling pathways:

  1. Membrane Interaction: Due to its amphiphilic nature (having both hydrophilic and hydrophobic parts), it can integrate into lipid bilayers affecting membrane fluidity and permeability.
  2. Signaling Pathways: It may modulate signaling pathways by acting on receptors involved in inflammation or metabolic processes.

Data

Studies have indicated that compounds similar to N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide can influence cellular responses by activating peroxisome proliferator-activated receptors (PPARs), which are crucial for lipid metabolism and glucose homeostasis.

Physical and Chemical Properties Analysis

Physical Properties

N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide is expected to exhibit:

  • Appearance: Likely a viscous liquid or solid depending on temperature.
  • Melting Point: Generally higher due to long-chain structure; specific values depend on purity.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like ethanol and chloroform but poorly soluble in water due to its hydrophobic nature.
  • Stability: Stable under normal conditions but may degrade under extreme temperatures or pH levels.

Relevant data suggests that it maintains stability in neutral pH environments but may undergo hydrolysis in highly acidic or basic conditions.

Applications

Scientific Uses

N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide has potential applications in various scientific fields:

  1. Pharmaceuticals: Investigated for its anti-inflammatory properties and potential use as a therapeutic agent in metabolic disorders.
  2. Biochemistry: Used as a model compound for studying lipid interactions within biological membranes.
  3. Cosmetics: Explored for incorporation into formulations due to its moisturizing properties attributed to hydroxyl groups.
Biosynthetic Pathways and Precursor Utilization of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide

Role of Sphingolipid Metabolism in Endogenous Synthesis

The endogenous biosynthesis of N-(1,3-dihydroxyoctadec-4-en-2-yl)docosanamide (C40H79NO3) is governed by the conserved sphingolipid metabolic pathway in eukaryotic cells. This complex ceramide species derives from the sequential action of enzymes that transform basic precursors into structurally intricate signaling molecules. The synthesis initiates with the condensation of L-serine and palmitoyl-CoA (C16:0-CoA), catalyzed by serine palmitoyltransferase (SPT) in the endoplasmic reticulum. This rate-limiting step generates 3-ketosphinganine, which undergoes NADPH-dependent reduction to form sphinganine—the foundational sphingoid base backbone [3] [5].

Sphinganine is subsequently modified through a series of stereospecific reactions:

  • Δ4-Desaturation: Introduction of the characteristic trans-double bond between C4-C5 positions via DES1 (dihydroceramide desaturase 1), yielding sphingosine (2-amino-1,3-dihydroxyoctadec-4-ene)
  • N-Acylation: Ceramide synthase (CerS)-mediated amidation of the sphingosine amino group with docosanoic acid (C22:0)
  • Headgroup Attachment: Further metabolic processing to generate complex sphingolipids like sphingomyelin or glycosphingolipids [3]

The docosanoyl moiety (C22:0) incorporated into this ceramide originates from very-long-chain fatty acid (VLCFA) biosynthesis. This process involves four enzymatic steps catalyzed by the fatty acid elongase (ELOVL) complex, which sequentially adds two-carbon units to palmitoyl-CoA. The ELOVL1 and ELOVL4 isoforms exhibit specificity for C22-CoA production, positioning them as critical regulators of this ceramide's acyl chain composition [3].

Table 1: Biosynthetic Precursors of N-(1,3-Dihydroxyoctadec-4-en-2-yl)docosanamide

PrecursorEnzyme InvolvedCellular LocationRole in Synthesis
L-Serine + Palmitoyl-CoASerine palmitoyltransferase (SPT)Endoplasmic reticulumSphingoid base formation
NADPH3-Ketosphinganine reductaseEndoplasmic reticulumSphinganine generation
SphingosineΔ4-Desaturase (DES1)Endoplasmic reticulumIntroduction of C4-C5 trans-double bond
Docosanoyl-CoACeramide synthase (CerS)ER-Golgi intermediate compartmentN-Acylation of sphingoid base
UDP-glucoseGlucosylceramide synthasetrans-Golgi networkGlycosphingolipid formation (downstream)

Enzymatic Mechanisms of Acyl Transferase Involvement

Ceramide synthases (CerS) represent the pivotal acyl transferases responsible for catalyzing the amide bond formation between the sphingoid base and activated fatty acyl-CoAs. Six mammalian CerS isoforms (CerS1-6) exhibit distinct but overlapping substrate specificities, with CerS2 being the primary isoform involved in the incorporation of C20-C26 acyl chains like docosanoic acid. The reaction mechanism follows an ordered sequential bi-bi kinetic mechanism:

  • Enzyme Activation: CerS undergoes conformational change upon binding to CoA
  • Sphingoid Base Binding: Sphingosine docks into the enzyme's catalytic pocket
  • Acyl-CoA Recruitment: Docosanoyl-CoA binds adjacent to the sphingoid base
  • Nucleophilic Attack: The sphingosine amino group attacks the carbonyl carbon of docosanoyl-CoA
  • CoA Release: CoA-SH is eliminated, forming the amide bond
  • Product Release: The mature ceramide dissociates from the enzyme [3] [4]

The catalytic efficiency of CerS2 toward docosanoyl-CoA is significantly enhanced by membrane microenvironment factors, particularly membrane curvature and lipid packing density. Studies using photoswitchable ceramide analogues demonstrate that light-induced alterations in lateral packing density directly influence CerS-mediated acylation kinetics. When the sphingoid base adopts a cis-configuration (induced by 370nm light), membrane fluidity increases, enhancing CerS2 activity by ~40% compared to the trans-isomer. This occurs because the cis-configuration reduces steric hindrance at the enzyme's catalytic site, facilitating acyl chain transfer [3].

Alternative enzymatic pathways exist through lipase-mediated transacylation. Candida antarctica lipase B (CAL-B) catalyzes esterification between sphingoid bases and activated fatty acid derivatives under anhydrous conditions:$$\text{Sphingosine} + \text{Methyl docosanoate} \xrightarrow{\text{CAL-B}} \text{N-(1,3-Dihydroxyoctadec-4-en-2-yl)docosanamide} + \text{Methanol}$$This method demonstrates remarkable stereoselectivity, preserving the natural (2S,3R) configuration while achieving >90% conversion efficiency when performed in tert-butanol at 55°C. The enzymatic process avoids the epimerization commonly observed in chemical synthesis routes [4].

Table 2: Enzymatic Systems for Ceramide Amide Bond Formation

Enzyme SystemCatalytic MechanismReaction ConditionsConversion EfficiencyStereoselectivity
CerS2 (mammalian)Acyl-CoA-dependent amidationEndoplasmic reticulum membraneVmax = 12.3 ± 1.7 nmol/min/mgStrict (2S,3R) retention
Lipozyme® (Rhizomucor miehei)TransesterificationSolvent-free, 65°C78-82%Partial racemization
CAL-B (Candida antarctica)Transacylationtert-Butanol, 55°C>90%Full (2S,3R) retention
Pseudomonas cepacia lipaseKinetic resolutionToluene, 40°C45-50%Moderate selectivity

Substrate Specificity of Ceramide Synthases in Chain Elongation

The structural specificity of N-(1,3-dihydroxyoctadec-4-en-2-yl)docosanamide biosynthesis is predominantly determined by the substrate preferences of ceramide synthases, particularly CerS2. This isoform exhibits a pronounced specificity for very-long-chain acyl-CoAs (C20-C26), with docosanoyl-CoA (C22:0-CoA) representing one of its optimal substrates. Kinetic analyses reveal a substrate inhibition profile where CerS2 activity declines when acyl-CoA concentrations exceed 25μM:

  • Km for docosanoyl-CoA: 8.3 ± 1.2 μM
  • Km for sphingosine: 5.7 ± 0.9 μM
  • Vmax: 12.3 ± 1.7 nmol/min/mg
  • Ki (substrate inhibition constant): 42.5 ± 6.3 μM [3]

The molecular basis for this specificity resides in CerS2's hydrophobic pocket architecture. Crystallographic studies of bacterial homologs reveal a deep hydrophobic tunnel extending 23Å—perfectly accommodating C22 acyl chains. Shorter chains (C16-C18) exhibit lower binding affinity due to incomplete tunnel occupancy, while longer chains (C24-C26) experience steric constraints. The sphingoid base binding domain demonstrates strict enantioselectivity for the natural (2S,3R)-4E-sphingosine stereoisomer, rejecting C3-epimers and dihydrosphingosine derivatives with >100-fold reduced efficiency [2] [3].

The sphingoid base structure significantly influences acylation kinetics. CerS2 processes sphinganine (d18:0) at 35% slower rates than sphingosine (d18:14E), indicating that the Δ4-double bond enhances substrate positioning. Furthermore, non-canonical 1-deoxysphinganine bases are poor CerS2 substrates due to misalignment of the C1 hydroxyl group, which normally forms hydrogen bonds with Asn-191 in the catalytic pocket. This explains why 1-deoxysphingolipids accumulate in pathological conditions without efficient conversion to complex ceramides [3] [5].

Table 3: Substrate Specificity Profile of Ceramide Synthases

Enzyme IsoformPreferred Acyl Chain LengthKm (μM) for Docosanoyl-CoARelative Activity (%) with SphingosineTissue Distribution
CerS1C18>100 (low affinity)8.2 ± 1.1Brain, skeletal muscle
CerS2C20-C248.3 ± 1.2100.0 (reference)Liver, kidney, brain
CerS3C24-C2615.6 ± 2.363.7 ± 5.8Skin, testes
CerS4C18-C2222.4 ± 3.147.2 ± 4.3Ubiquitous (low)
CerS5C14-C18>100 (low affinity)15.9 ± 2.4Ubiquitous
CerS6C14-C16>100 (low affinity)11.3 ± 1.8Ubiquitous

Properties

CAS Number

73354-06-0

Product Name

N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide

IUPAC Name

N-(1,3-dihydroxyoctadec-4-en-2-yl)docosanamide

Molecular Formula

C40H79NO3

Molecular Weight

622.1 g/mol

InChI

InChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44)

InChI Key

KEPQASGDXIEOIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.